Cas no 15136-24-0 ((3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione)
15136-24-0 structure
Product Name:(3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione
Numero CAS:15136-24-0
MF:C11H20N2O2
MW:212.288702964783
CID:2067024
PubChem ID:25220884
Update Time:2025-06-12
(3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione
- (3S,6S)-3-isopropyl-6-isobutylpiperazine-2,5-dione
- cis-cyclo(Val-Leu)
- cyclo(L-Leu-L-Val)
- cyclo(L-Val-L-Leu)
- cyclo-Leu-Val
- cyclo
- (3S,6S)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione
- 15136-24-0
- HY-N12056
- (3S,6S)-3-isobutyl-6-isopropyl-piperazine-2,5-dione
- Cyclo(L-leucyl-L-valyl)
- CS-0891198
- CHEBI:214208
- (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
- DTXSID50649367
- SCHEMBL2869111
- CHEMBL1957402
- DA-62582
- (3S,6S)-3-Isobutyl-6-isopropylpiperazine-2,5-dione
-
- Inchi: 1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1
- Chiave InChI: UPOUGDHEEGKEGS-IUCAKERBSA-N
- Sorrisi: O=C1[C@H](CC(C)C)NC([C@H](C(C)C)N1)=O
Proprietà calcolate
- Massa esatta: 212.152477885g/mol
- Massa monoisotopica: 212.152477885g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 261
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 58.2Ų
(3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T79972-1mg |
Cyclo(L-leucyl-L-valyl) |
15136-24-0 | 99.10% | 1mg |
¥ 1300 | 2024-07-24 | |
| TargetMol Chemicals | T79972-5mg |
Cyclo(L-leucyl-L-valyl) |
15136-24-0 | 99.10% | 5mg |
¥ 3250 | 2024-07-24 | |
| TargetMol Chemicals | T79972-10mg |
Cyclo(L-leucyl-L-valyl) |
15136-24-0 | 99.10% | 10mg |
¥ 4750 | 2024-07-24 | |
| TargetMol Chemicals | T79972-25mg |
Cyclo(L-leucyl-L-valyl) |
15136-24-0 | 99.10% | 25mg |
¥ 7480 | 2024-07-24 | |
| TargetMol Chemicals | T79972-50mg |
Cyclo(L-leucyl-L-valyl) |
15136-24-0 | 99.10% | 50mg |
¥ 9870 | 2024-07-24 | |
| TargetMol Chemicals | T79972-100mg |
Cyclo(L-leucyl-L-valyl) |
15136-24-0 | 99.10% | 100mg |
¥ 13600 | 2024-07-24 |
(3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione Letteratura correlata
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
15136-24-0 ((3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti